molecular formula C6H11NO B2540972 1,5-Dimethylpyrrolidin-3-one CAS No. 102236-34-0

1,5-Dimethylpyrrolidin-3-one

Cat. No.: B2540972
CAS No.: 102236-34-0
M. Wt: 113.16
InChI Key: WGNSIHQTQHENSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

1,5-Dimethylpyrrolidin-3-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: N-substituted pyrrolidinones.

Properties

IUPAC Name

1,5-dimethylpyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNSIHQTQHENSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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